molecular formula C8H5F2NO3 B2616172 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid CAS No. 738605-04-4

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid

Cat. No.: B2616172
CAS No.: 738605-04-4
M. Wt: 201.129
InChI Key: QNANVFWRKLGQTR-UHFFFAOYSA-N
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Description

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an amino-oxoacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid typically involves the reaction of 3,4-difluoroaniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-Difluorophenyl)amino)acetic acid
  • 2-((3,4-Difluorophenyl)amino)propanoic acid
  • 2-((3,4-Difluorophenyl)amino)butanoic acid

Uniqueness

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid is unique due to the presence of both difluorophenyl and oxoacetic acid moieties. This combination imparts specific chemical properties that make it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a compound of interest in research .

Properties

IUPAC Name

2-(3,4-difluoroanilino)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c9-5-2-1-4(3-6(5)10)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNANVFWRKLGQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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